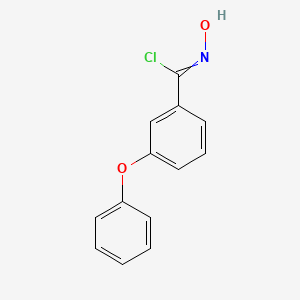
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 4-chlorobenzyl substituent, and a dihydropyrazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the dihydropyrazinone core: The protected amine is then reacted with appropriate reagents to form the dihydropyrazinone core.
Introduction of the 4-chlorobenzyl group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Chlorobenzyl alcohol: A related compound with a similar 4-chlorobenzyl group but different functional groups.
4-Chlorobenzoyl chloride: Another related compound used in organic synthesis with a 4-chlorobenzyl group.
Uniqueness
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dihydropyrazinone core and Boc protection make it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
属性
分子式 |
C16H19ClN2O3 |
|---|---|
分子量 |
322.78 g/mol |
IUPAC 名称 |
tert-butyl 3-[(4-chlorophenyl)methyl]-2-oxo-1,3-dihydropyrazine-4-carboxylate |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(2,3)22-15(21)19-9-8-18-14(20)13(19)10-11-4-6-12(17)7-5-11/h4-9,13H,10H2,1-3H3,(H,18,20) |
InChI 键 |
OHYCMABCWBNEAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CNC(=O)C1CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



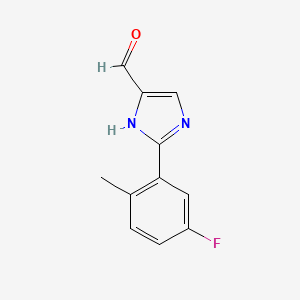
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
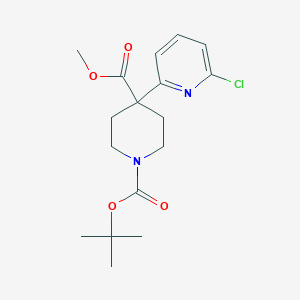
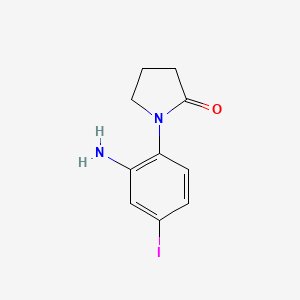
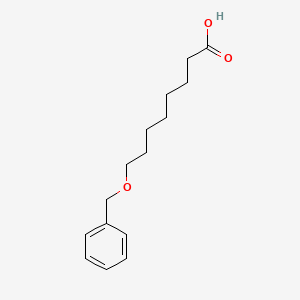
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)


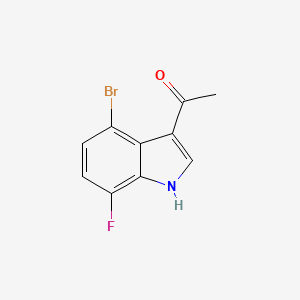
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
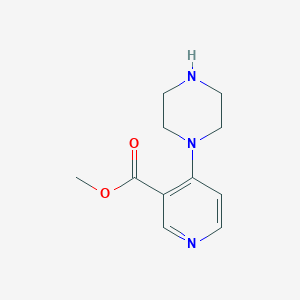
![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
